COX-1 Preferential Inhibition: 10-Fold Selectivity Over COX-2
4-(Trifluoromethyl)thiophen-2-amine exhibits a 10-fold preferential inhibition of COX-1 (IC50 = 0.31 μM) over COX-2 (IC50 = 3.11 μM) . This selectivity profile contrasts with classical COX-2-selective inhibitors (e.g., celecoxib, which displays COX-2 IC50 = 0.03 μM and >100-fold selectivity for COX-2 over COX-1) and with non-selective NSAIDs. The quantified difference—a COX-2/COX-1 IC50 ratio of approximately 10—positions this compound as a tool for probing COX-1-dependent pathways with reduced COX-2 interference.
| Evidence Dimension | COX enzyme inhibition (IC50, μM) |
|---|---|
| Target Compound Data | COX-1: 0.31; COX-2: 3.11 |
| Comparator Or Baseline | Celecoxib: COX-1 IC50 not determined (minimal inhibition at therapeutic concentrations); COX-2 IC50 = 0.03 μM (reported in parallel assay formats) |
| Quantified Difference | COX-2/COX-1 ratio = 10.0 for target compound vs. >100 for celecoxib |
| Conditions | In vitro purified enzyme inhibition assay; conditions not fully specified in aggregated vendor data |
Why This Matters
This compound enables COX-1-biased pharmacological interrogation, a profile not readily accessible with standard COX-2-selective chemical probes or broad-spectrum NSAIDs, and can serve as a structurally distinct COX-1 tool scaffold.
